molecular formula C8H7NO2S B1301940 3-(Hydroxymethyl)-2-benzothiazolinone CAS No. 72679-97-1

3-(Hydroxymethyl)-2-benzothiazolinone

Cat. No. B1301940
CAS RN: 72679-97-1
M. Wt: 181.21 g/mol
InChI Key: QGEJJONTBKAEKC-UHFFFAOYSA-N
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Patent
US04210439

Procedure details

To a stirred slurry containing 30.2 g (0.2 mol) of 2-hydroxybenzothiazole and 40 ml of methyl alcohol, 32 ml of 37% aqueous formaldehyde was added in one portion. The stirred mixture was heated at 78°-80° C. (reflux) for 30 minutes. At 80° C., 60 ml of hot water was added to the stirred solution. After cooling to 0° C., the product was collected by filtration, washed with 100 ml of heptane and air-dried at 25°-30° C. The product, 3-(hydroxymethyl)-2-benzothiazolinone, mp. 101°-3° C., was obtained in 94% yield. After recrystallization from isopropyl alcohol the melting point remained unchanged.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][OH:12].C=O>O>[OH:12][CH2:11][N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
OC=1SC2=C(N1)C=CC=C2
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
32 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated at 78°-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of heptane
CUSTOM
Type
CUSTOM
Details
air-dried at 25°-30° C

Outcomes

Product
Name
Type
product
Smiles
OCN1C(SC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.